

CCT241161 DMSO stock solution preparation

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Compound Focus: CCT241161

Cat. No.: S548106

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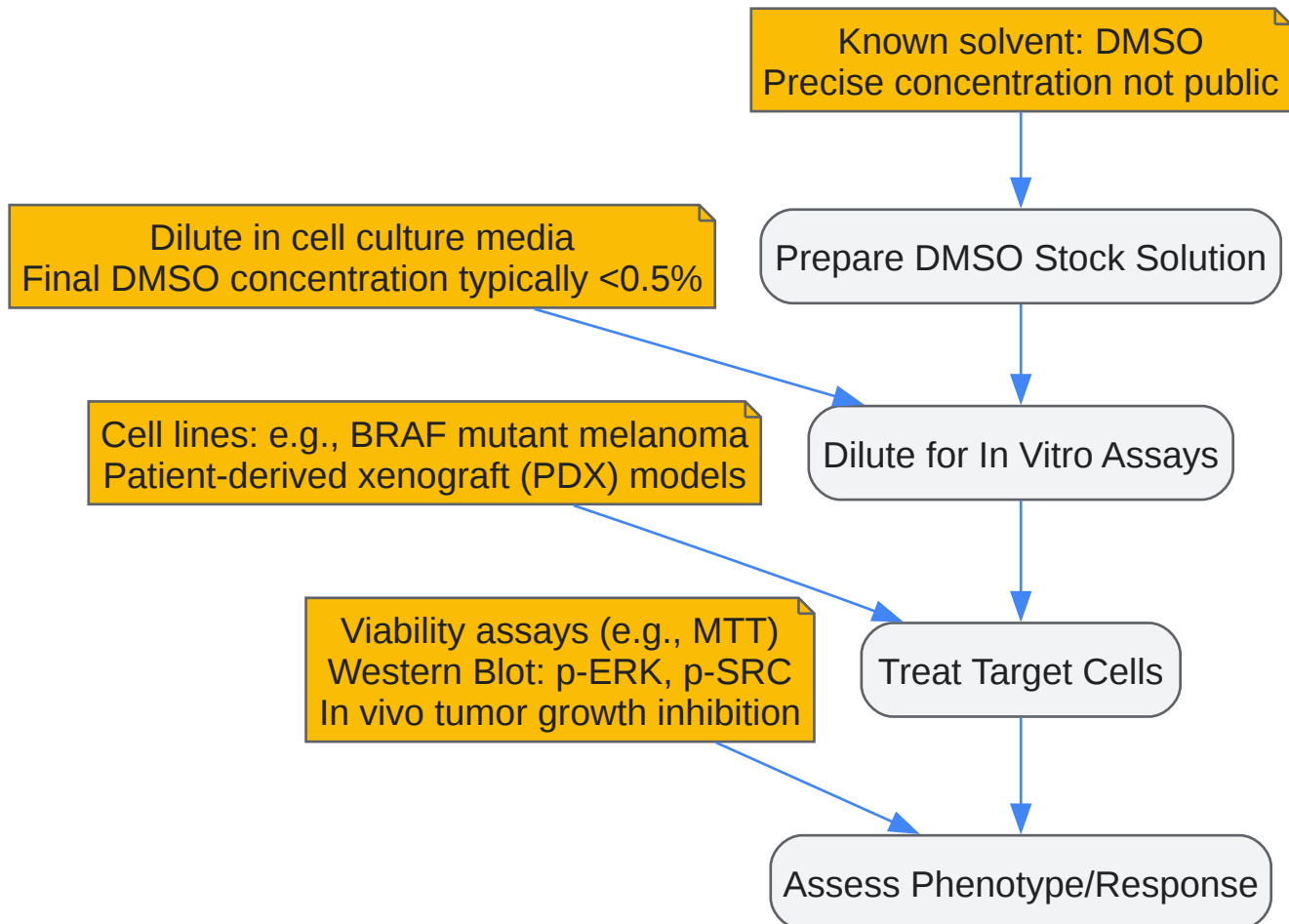
Compound Profile: CCT241161

CCT241161 is a preclinical small-molecule inhibitor developed to overcome resistance in BRAF and NRAS mutant melanomas. Its key characteristic is the ability to inhibit multiple targets without causing paradoxical activation of the MAPK pathway [1].

Property	Description
Primary Targets	Pan-RAF (BRAF, CRAF), SRC family kinases (SFK) [1]
Key Characteristic	"Paradox-breaking"; does not induce ERK pathway activation in RAS mutant cells [1]
Documented Use	Inhibit tumor growth in BRAF/NRAS mutant melanoma patient-derived xenografts (PDXs) resistant to BRAF/MEK inhibitors [1]
Molecular Weight	Information not located in search results
Solubility	Typically dissolved in DMSO for <i>in vitro</i> studies [1]
Storage	Information not located in search results

Experimental Context and Workflow

CCT241161 is used in preclinical research to study resistant cancers. The diagram below outlines a general workflow for using a compound like **CCT241161** in cell-based experiments, from stock solution to functional analysis [1].



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Example Protocol: Inhibiting MAPK Signaling

The following methodology is based on the documented use of **CCT241161** to inhibit MAPK pathway signaling in cancer cells [1].

- **Cell Line Selection:** Use validated cancer cell lines with relevant genetic backgrounds (e.g., BRAF V600E mutant melanoma cells, or NRAS mutant melanoma cells) [1].
- **Compound Preparation:**
 - **Thawing:** Briefly warm the **CCT241161** DMSO stock solution at room temperature and vortex to ensure it is fully dissolved.

- **Intermediate Dilution:** Create an intermediate dilution in DMSO to reduce the final DMSO concentration in the cell culture media to a level that is non-toxic to cells (typically <math><0.5\%</math> v/v).
- **Working Solution:** Further dilute the intermediate solution directly into the pre-warmed cell culture media to achieve the desired final treatment concentration. Vortex or pipette mix immediately.
- **Cell Treatment & Analysis:**
 - Plate cells and allow to adhere overnight.
 - Treat cells with **CCT241161** at various concentrations (a reported effective range is **100 nM to 5 μ M**) or a DMSO vehicle control for a predetermined period (e.g., 2-24 hours) [1].
 - Harvest cells and lyse for downstream analysis.
 - **Key Assay:** Perform Western Blot analysis to confirm target engagement and pathway inhibition. Use antibodies against **phospho-ERK1/2 (Thr202/Tyr204)** to assess MAPK pathway inhibition and **phospho-SRC (Tyr416)** to confirm SRC family kinase inhibition [1].

Critical Handling and Storage Notes

For a compound like **CCT241161**, standard best practices for handling small molecules should be followed, given the lack of specific public data.

- **Storage:** As a general rule, store small molecule DMSO stock solutions at **-20°C or -80°C** in sealed, non-permeable vials to maintain stability and prevent water absorption.
- **Handling:** Use proper personal protective equipment. When handling DMSO, note that it easily penetrates skin and can carry other compounds with it.
- **Freeze-Thaw Cycles:** Minimize repeated freeze-thaw cycles of the stock solution. It is recommended to prepare single-use aliquots.

Key Considerations for Researchers

- **Information Gap:** The precise molecular weight, solubility in DMSO, recommended stock concentration, and detailed stability profile for **CCT241161** are not provided in the available literature.
- **Consult Original Sources:** For definitive protocol details, you must consult the primary research publication or contact the corresponding author (Prof. Caroline J. Springer's group, Cancer Research UK Manchester Institute) directly [1].
- **General Principle:** The workflow and handling notes are based on standard laboratory procedures for similar kinase inhibitors.

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References

1. Caroline J. Springer [sciencedirect.com]

To cite this document: Smolecule. [CCT241161 DMSO stock solution preparation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548106#cct241161-dms0-stock-solution-preparation>]

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